5,10,15,20-四苯基-21H,23H-卟啉铜(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

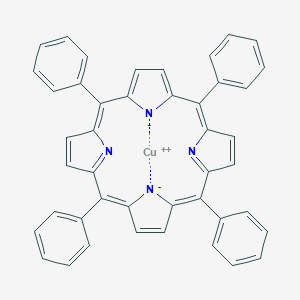

Copper TPP, also known as copper tetraphenylporphyrin, is an organometallic complex. This compound is part of the porphyrin family, which are macrocyclic compounds known for their role in biological systems, such as hemoglobin and chlorophyll. Copper tetraphenylporphyrin is used in various scientific applications due to its unique chemical properties.

科学研究应用

Copper tetraphenylporphyrin has a wide range of scientific research applications, including:

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing copper tetraphenylporphyrin involves the reaction of phenylmagnesium halides with 21H,23H-porphine copper(II). The reaction product is then extracted and purified to obtain the target compound .

Industrial Production Methods

Industrial production methods for copper tetraphenylporphyrin typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions

Copper tetraphenylporphyrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

Reduction: It can also be reduced, which is useful in various catalytic processes.

Substitution: The phenyl groups in the compound can be substituted with other functional groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of copper(III) complexes, while reduction can yield copper(I) complexes .

作用机制

The mechanism by which copper tetraphenylporphyrin exerts its effects involves its ability to coordinate with various substrates and catalyze chemical reactions. The copper center in the compound plays a crucial role in these processes, facilitating electron transfer and stabilizing reaction intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy .

相似化合物的比较

Similar Compounds

Zinc tetraphenylporphyrin: Similar in structure but contains zinc instead of copper.

Iron tetraphenylporphyrin: Contains iron and is studied for its role in mimicking heme proteins.

Manganese tetraphenylporphyrin: Used in oxidation reactions and as a catalyst in various organic transformations.

Uniqueness

Copper tetraphenylporphyrin is unique due to its specific electronic properties conferred by the copper center. This makes it particularly effective in certain catalytic processes and photonic applications compared to its zinc, iron, and manganese counterparts .

属性

CAS 编号 |

14172-91-9 |

|---|---|

分子式 |

C44H28CuN4 |

分子量 |

676.3 g/mol |

IUPAC 名称 |

copper;5,10,15,20-tetraphenylporphyrin-22,24-diide |

InChI |

InChI=1S/C44H28N4.Cu/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |

InChI 键 |

RKTYLMNFRDHKIL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Cu+2] |

规范 SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Cu+2] |

同义词 |

copper tetraphenylporphyrin |

产品来源 |

United States |

Q1: What are the potential photovoltaic applications of Copper TPP?

A: Research suggests that Copper TPP can be used to fabricate organic-inorganic hybrid heterojunctions for photovoltaic applications. A study investigated the properties of a Copper TPP/p-Si heterojunction, revealing its potential for solar energy conversion. [] The heterojunction demonstrated a bias barrier height that increased with temperature, while the ideality factor decreased. This behavior was attributed to barrier inhomogeneities at the Copper TPP/p-Si interface. [] Further research is needed to optimize device performance and explore its full potential in solar cells.

Q2: Can Copper TPP be synthesized using a simple, efficient method?

A: Yes, Copper TPP can be directly synthesized using a two-step, one-flask method employing various Lewis and Bronsted acids as catalysts. [] This approach offers a convenient alternative to traditional multi-step synthesis routes. The method’s versatility is highlighted by its compatibility with different acids, yielding Copper TPP in varying yields. [] This streamlined synthesis facilitates further investigation and application of Copper TPP in various fields.

Q3: How does Copper TPP behave in supramolecular self-assembly on gold surfaces?

A: Copper TPP exhibits interesting supramolecular self-assembly properties on gold surfaces, influenced by factors like the type of metalloporphyrin and the applied electrochemical potential. [] For instance, in a mixed adlayer with cobalt(II) phthalocyanine (CoPc) on Au(100), Copper TPP molecules arrange alternately with CoPc, forming a striped pattern. [] This ordered structure is stable at the open circuit potential but becomes disordered at more positive potentials due to gold surface reconstruction. [] This control over molecular organization on surfaces by electrochemical means holds potential for applications in nanotechnology and molecular electronics.

Q4: How does deep ultraviolet (DUV) light affect Copper TPP?

A: Copper TPP exhibits unique photochemical behavior upon irradiation with DUV light at 177 nm. Unlike 2H-TPP, which primarily undergoes single-photon ionization, Copper TPP undergoes both dehydrogenation and demetalation processes. [] This difference in reactivity highlights the significant influence of the central metal ion on the photochemical pathways of tetraphenylporphyrins. [] The ability to selectively induce dehydrogenation and demetalation in Copper TPP using DUV light offers potential applications in controlled synthesis and modification of porphyrin-based materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。